molecular formula C11H24IN B6354106 N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide CAS No. 1335241-44-5

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide

Cat. No.: B6354106
CAS No.: 1335241-44-5
M. Wt: 297.22 g/mol
InChI Key: JAJXLSVOCWZWQJ-NJJJQDLFSA-M
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Description

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide: is a quaternary ammonium compound with the molecular formula C11H24IN and a molecular weight of 297.22 g/mol . This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide typically involves the quaternization of N,N-diethyl-2,6-dimethylpiperidine with an iodide source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired cis-isomer .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology and Medicine: In biological research, this compound is used to study ion transport mechanisms and membrane permeability.

Industry: In industrial applications, this compound is used in the synthesis of zeolites and other porous materials. It acts as a structure-directing agent, influencing the formation of specific pore structures.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide involves its interaction with molecular targets such as ion channels and transporters. The compound can modulate ion transport across membranes, affecting cellular processes and signaling pathways . Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and membranes, influencing their function .

Comparison with Similar Compounds

  • N,N-Dimethyl-2,6-cis-dimethylpiperidinium Iodide
  • N,N-Diethyl-2,6-trans-dimethylpiperidinium Iodide
  • N,N-Diethyl-2,6-dimethylpiperidinium Bromide

Uniqueness: N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2S,6R)-1,1-diethyl-2,6-dimethylpiperidin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N.HI/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1/t10-,11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJXLSVOCWZWQJ-NJJJQDLFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(C(CCCC1C)C)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1([C@@H](CCC[C@@H]1C)C)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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